3-氟-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is also known as BLU-667 or Pralsetinib . It is a potent and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET . It has effective inhibitory activity against some common RET (c-RET) oncogenic mutations .
Synthesis Analysis
Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C27H32FN9O2 and a molecular weight of 533.6 . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
The compound has been found to selectively inhibit RET signaling in cancer cells with RET mutations . More detailed information about its chemical reactions can be found in the referenced literature .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . The predicted pKa is 14.33±0.10 .科学研究应用
- 靶向RET激酶: 近期的研究探索了该化合物作为RET激酶抑制剂的潜力。 RET (在转染过程中重排) 与多种癌症有关,包括非小细胞肺癌 (NSCLC) 和甲状腺癌。3-氟-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)异烟酰胺已在具有RET突变的癌细胞中显示出对RET信号的的选择性抑制 .
- 体内疗效: 在动物模型中,该化合物有效地抑制了由各种RET突变和融合驱动的肿瘤生长,而没有抑制VEGFR2 (血管内皮生长因子受体2) 的活性 .
- 利什曼病和疟疾: 含有吡唑的化合物,如我们的目标分子,已显示出有效的抗利什曼病和抗疟疾作用。 虽然针对该化合物的具体研究有限,但其结构特征表明其可能具有抗原生动物寄生虫的活性 .
- 抗前鞭毛体活性: 一项分子模拟研究强调了相关化合物的体外抗前鞭毛体活性。 该化合物在LmPTR1 (一种利什曼病酶) 的活性位点的结合模式以良好的结合能为特征,表明其可能具有疗效 .
- 咪唑核心: 咪唑是该化合物核心结构,在药物开发中起着至关重要的作用。 它存在于各种天然产物(例如组氨酸、嘌呤和组胺)和市售药物中。 这些药物包括抗组胺药、抗病毒药、抗溃疡药和抗原生动物药 .
- 1,3-二唑衍生物: 1,3-二唑 (咪唑) 的衍生物具有多种生物活性。 这些包括抗菌、抗真菌和抗氧化作用。 虽然关于该化合物的具体数据很少,但其咪唑部分表明其可能具有抗菌特性 .
- 应对AMR: 鉴于抗菌素耐药性 (AMR) 的挑战日益严峻,迫切需要新型药物。 杂环化合物,包括咪唑衍生物,为克服AMR 提供了有希望的途径 .
抗癌研究
抗寄生虫活性
分子模拟研究
药物开发
抗菌和抗真菌特性
耐药性和新型疗法
总之,3-氟-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)异烟酰胺在癌症研究、寄生虫病和药物开发方面具有前景。 进一步的调查有望释放其在这些不同应用中的全部潜力。 🌟 .
作用机制
Target of Action
The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed into cells
Result of Action
The result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption in the energy metabolism of the cells, potentially leading to cell death. This makes the compound potentially useful in the treatment of diseases such as cancer, where cancer cells often rely heavily on glucose for their energy needs.
安全和危害
生化分析
Biochemical Properties
It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects . They have been reported to interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide is not well-established. Related compounds have demonstrated nanomolar inhibition of MET kinase activity , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Related pyrazole derivatives have been shown to be safe and well-tolerated by mice when treated with certain dosages .
Metabolic Pathways
Related compounds have been known to inhibit succinate dehydrogenase , suggesting potential interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.
属性
IUPAC Name |
3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-6-11(2-5-19-15)7-20-16(23)13-3-4-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMMPHDIXBNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。